molecular formula C26H26N6O B2622153 N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide CAS No. 1396843-40-5

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide

Cat. No.: B2622153
CAS No.: 1396843-40-5
M. Wt: 438.535
InChI Key: RYNXOXYTFWJZFA-UHFFFAOYSA-N
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Description

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is a complex organic compound featuring a pyrimidine ring substituted with a pyridine moiety and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Pyridine Substitution: The pyridine moiety is introduced through a nucleophilic aromatic substitution reaction, where a halogenated pyridine reacts with the pyrimidine core in the presence of a base.

    Acetamide Formation: The final step involves the formation of the acetamide group through an amide coupling reaction, typically using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyrimidine rings, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the halogenated positions on the pyridine ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Palladium on carbon (Pd/C), hydrogen gas.

    Bases: Sodium hydroxide, potassium carbonate.

    Coupling Reagents: N,N’-dicyclohexylcarbodiimide (DCC), 4-dimethylaminopyridine (DMAP).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce amines from nitro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

Medicine

In medicine, this compound is being investigated for its potential as a therapeutic agent. Its structure suggests it could be useful in the development of drugs targeting specific enzymes or receptors involved in diseases such as cancer and inflammatory disorders.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity, which are valuable in various applications including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidine and pyridine rings allow for strong binding interactions, potentially inhibiting enzyme activity or modulating receptor function. This can lead to downstream effects on cellular pathways, ultimately influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

    Imatinib: A pyrimidine-based drug used in the treatment of chronic myeloid leukemia.

    Dasatinib: Another pyrimidine derivative used as a tyrosine kinase inhibitor.

    Nilotinib: Similar to imatinib and dasatinib, used in cancer therapy.

Uniqueness

N-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)-2,2-diphenylacetamide is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other pyrimidine derivatives. Its combination of a pyridine moiety with a diphenylacetamide group provides a unique scaffold for drug development and other applications.

This detailed overview highlights the significance of this compound in various fields, emphasizing its potential and versatility

Properties

IUPAC Name

N-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O/c1-19-30-23(18-24(31-19)32-22-14-8-9-15-27-22)28-16-17-29-26(33)25(20-10-4-2-5-11-20)21-12-6-3-7-13-21/h2-15,18,25H,16-17H2,1H3,(H,29,33)(H2,27,28,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNXOXYTFWJZFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=CC=N2)NCCNC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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